3,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
This compound features a benzamide core substituted with 3,4-difluoro groups, linked to a 2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl moiety. Its molecular formula is C₂₂H₁₇F₂N₅O₃, with a monoisotopic mass of 437.13 g/mol (exact mass inferred from analogs in ). The imidazo[1,2-b]pyridazin scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or anticancer activity . The methoxy and fluorine substituents likely enhance metabolic stability and target binding affinity .
Properties
IUPAC Name |
3,4-difluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-29-18-6-4-12(17-11-27-19(24-17)7-8-20(26-27)30-2)10-16(18)25-21(28)13-3-5-14(22)15(23)9-13/h3-11H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGGCVZYJRNYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of N-phenylbenzamide derivatives, which have been extensively studied for their pharmacological properties, particularly in the context of antiviral and anticancer activities.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 410.4 g/mol. The compound features multiple functional groups, including methoxy and amide functionalities, contributing to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.4 g/mol |
| CAS Number | 955781-06-3 |
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities:
- Antiviral Activity : Research has shown that N-phenylbenzamide derivatives can exhibit antiviral properties against various viruses. For instance, studies on related compounds demonstrated significant activity against enteroviruses with IC50 values in the low micromolar range (e.g., 5.7 ± 0.8 μM for certain derivatives) .
- Anticancer Potential : The anticancer activity of imidazole-based N-phenylbenzamide derivatives has been explored through various assays. Some derivatives showed IC50 values between 7.5 and 11.1 μM against cancer cell lines, indicating promising therapeutic potential .
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral replication processes by targeting specific viral proteins or pathways.
- Modulation of Kinase Activity : Similar compounds have been shown to inhibit kinase activity, which is crucial in various signaling pathways involved in cell proliferation and survival.
Study on Antiviral Activity
In a study evaluating the antiviral effects of N-phenylbenzamide derivatives against enterovirus strains, several compounds were synthesized and tested for their efficacy. Notably, one derivative exhibited an IC50 value of approximately 12 μM against the EV71 virus while maintaining low cytotoxicity (TC50 = 620 μM) . This suggests that modifications in the structure can enhance antiviral potency while minimizing toxicity.
Study on Anticancer Activity
A recent investigation into imidazole-based N-phenylbenzamide derivatives demonstrated that some compounds formed stable complexes with ABL1 kinase protein through molecular docking studies. This interaction is indicative of their potential as anticancer agents due to their ability to inhibit key signaling pathways associated with tumor growth .
Comparison with Similar Compounds
3,4-Difluoro-N-[2-Fluoro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl]Benzamide
- Structure : Differs by an additional fluorine at the 2-position of the phenyl ring.
- Molecular Formula : C₂₀H₁₃F₃N₄O₂ .
- Key Features :
- Higher halogen content (3×F vs. 2×F in the parent compound) may improve lipophilicity (clogP ~3.2 vs. ~2.9).
- Reduced molecular weight (398.34 g/mol vs. ~437 g/mol) could impact solubility and bioavailability.
- Research Implications : The extra fluorine may alter kinase selectivity profiles, as seen in analogs targeting RET or ALK kinases .
2-Ethoxy-N-(2-Methoxy-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Benzamide
- Structure : Ethoxy replaces the 3,4-difluoro substitution on the benzamide.
- Molecular Formula : C₂₃H₂₂N₄O₄ .
- Key Features: Ethoxy group increases steric bulk (molecular weight 418.45 g/mol) and may reduce metabolic oxidation.
- Activity Notes: Ethoxy-substituted analogs often show reduced potency against kinases compared to fluoro derivatives .
Omipalisib (2,4-Difluoro-N-(2-Methoxy-5-(4-(Pyridazin-4-yl)Quinolin-6-yl)Pyridin-3-yl)Benzenesulfonamide)
- Structure: Replaces imidazo[1,2-b]pyridazin with a quinoline-pyridazine core and sulfonamide linkage.
- Molecular Formula : C₂₄H₁₆F₂N₆O₂S .
- Key Features: Sulfonamide group enhances solubility but reduces membrane permeability. Quinoline-pyridazine core broadens kinase inhibition (e.g., PI3K/mTOR pathways).
- Clinical Relevance : Omipalisib’s distinct scaffold underscores the importance of heterocycle choice in drug design .
3-Fluoro-N-(4-{7-Methylimidazo[1,2-a]Pyrimidin-2-yl}Phenyl)Benzamide
- Structure : Imidazo[1,2-a]pyrimidin replaces imidazo[1,2-b]pyridazin, with a single fluorine substituent.
- Molecular Formula : C₂₁H₁₆FN₅O₂ .
- Key Features :
- Pyrimidin vs. pyridazin ring alters π-stacking interactions and ATP-binding pocket affinity.
- Reduced fluorination decreases metabolic stability but may improve synthetic accessibility.
Data Table: Structural and Physicochemical Comparison
Key Research Findings
Fluorine Substitution: Compounds with 3,4-difluoro groups (e.g., the parent compound) exhibit enhanced binding to hydrophobic kinase pockets compared to mono-fluoro or non-fluorinated analogs .
Scaffold Impact : Imidazo[1,2-b]pyridazin derivatives generally show superior kinase inhibition over imidazo[1,2-a]pyrimidins due to improved π-π stacking with conserved ATP-binding residues .
Solubility vs. Permeability : Sulfonamide-containing analogs (e.g., Omipalisib) prioritize solubility, while benzamide-based compounds balance lipophilicity and cell permeability .
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including coupling of the imidazo[1,2-b]pyridazine core with substituted phenylbenzamide groups. Key steps include:
- Core Formation : Cyclization of methoxy-substituted pyridazine precursors under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO .
- Amide Coupling : Use of coupling agents (e.g., HATU or EDC) with catalytic bases (e.g., DIPEA) to attach the 3,4-difluorobenzamide moiety .
- Optimization : Reaction time (12–24 hrs) and solvent choice (DMF for solubility vs. dichloromethane for ease of purification) significantly impact yield (typically 60–75%) .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons and confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) for accurate mass determination of the molecular ion ([M+H]⁺ expected at m/z ~470) .
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase gradients of acetonitrile/water with 0.1% trifluoroacetic acid .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved for structural elucidation?
- Software Tools : Use SHELX-2018 for refinement, leveraging its robust algorithms for handling twinning or partial occupancy in crystal lattices .
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data at low temperatures (100 K) to reduce thermal motion artifacts .
- Validation : Cross-check with DFT-calculated bond lengths and angles to identify outliers in experimental data .
Q. What strategies address contradictions in reported bioactivity data for structural analogs?
- Assay Standardization : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) under consistent ATP concentrations (10 µM) to compare inhibitory activity (IC₅₀) .
- Purity Verification : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with cellular assays .
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., human liver microsomes, 1 mg/mL) to correlate in vitro vs. in vivo efficacy discrepancies .
Q. How can structure-activity relationship (SAR) studies be designed for imidazo[1,2-b]pyridazine derivatives?
- Scaffold Modifications : Systematically vary substituents at the 2-methoxy and 6-methoxy positions to assess impact on kinase selectivity (e.g., RET vs. EGFR inhibition) .
- Free Energy Perturbation (FEP) : Computational modeling to predict binding affinity changes upon fluorination or methoxy group replacement .
- Pharmacophore Mapping : Overlay co-crystal structures (e.g., PDB: 7LYS) to identify critical hydrogen-bonding interactions with kinase ATP pockets .
Q. What in silico methods predict binding modes with kinase targets?
- Molecular Docking : Glide (Schrödinger) or AutoDock Vina to simulate binding poses in RET or MET kinases, using grid boxes centered on ATP-binding sites .
- Molecular Dynamics (MD) : 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability of ligand-protein complexes .
- MM-PBSA/GBSA : Calculate binding free energies to rank derivatives by predicted inhibitory potency .
Methodological Guidance
Q. How should reaction progress and purity be monitored during synthesis?
- TLC Monitoring : Use silica plates with fluorescent indicator; eluent = ethyl acetate/hexane (3:7); visualize under UV (254 nm) for spot progression .
- In-Process Control (IPC) : Sample aliquots at 2-hr intervals for LC-MS analysis to detect intermediates and byproducts .
Q. What factors influence metabolic stability in preclinical studies?
- CYP450 Metabolism : Screen against CYP3A4/2D6 isoforms using recombinant enzymes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Plasma Protein Binding (PPB) : Equilibrium dialysis to measure unbound fraction; compounds with >95% PPB may require dose adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
